molecular formula C16H13NO B074949 4-Hydroxy-6-methyl-2-phenylquinoline CAS No. 1148-49-8

4-Hydroxy-6-methyl-2-phenylquinoline

Cat. No.: B074949
CAS No.: 1148-49-8
M. Wt: 235.28 g/mol
InChI Key: SWRQHHJAXCNFGU-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-2-phenylquinoline is a quinoline derivative with the molecular formula C16H13NO. This compound is characterized by a hydroxyl group at the fourth position, a methyl group at the sixth position, and a phenyl group at the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-6-methyl-2-phenylquinoline has garnered significant interest in medicinal chemistry due to its potential therapeutic properties. Research indicates that this compound exhibits:

  • Anticancer Properties : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it inhibits histone deacetylases (HDACs), which are crucial in cancer progression. In vitro studies have reported IC50 values indicating effective inhibition of cancer cell growth:
    Cell LineIC50 (µM)
    COLO2050.32
    H4600.89
    EPG85-257RDBModerate
    EPG85-257PLow
    The mechanism of action includes the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Studies have suggested that this compound also possesses antimicrobial properties, potentially acting against various bacterial strains by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex quinoline derivatives. Its unique substitution pattern allows for diverse chemical transformations, including:

  • Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction : The compound can be reduced to yield dihydroquinoline derivatives.
  • Electrophilic Substitution : Reactions can occur at the aromatic ring, leading to various substituted derivatives .

Material Science

This compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Quinoline derivatives have applications as ligands in the preparation of organic light-emitting diode (OLED) phosphorescent complexes and as selective chemo-sensors for detecting fluoride and metal ions .

Agrochemicals

Quinoline derivatives, including this compound, have been explored for their potential use as agrochemicals. They exhibit antiprotozoal activity against pathogenic parasites such as Toxoplasma gondii, highlighting their relevance in agricultural applications .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that derivatives of this compound effectively inhibit cell growth through HDAC inhibition and apoptosis induction. The findings suggest that further development of these compounds could lead to new anticancer therapies .

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial effects of this quinoline derivative revealed its ability to inhibit bacterial growth significantly. The compound's mechanism involves targeting bacterial DNA replication processes, providing insights into its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In cancer cells, it may induce apoptosis by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

  • 4-Hydroxy-7-methoxy-2-phenylquinoline
  • 4-Hydroxy-8-methyl-2-propylquinoline
  • 8-Chloro-4-hydroxy-2-phenylquinoline

Comparison: 4-Hydroxy-6-methyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

4-Hydroxy-6-methyl-2-phenylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H13NOC_{16}H_{13}NO. The compound features:

  • A hydroxyl group at the 4-position
  • A methyl group at the 6-position
  • A phenyl group at the 2-position

This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable scaffold for drug development .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. In vitro studies have reported the following IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
COLO2050.32
H4600.89
EPG85-257RDBModerate
EPG85-257PLow

These results suggest that derivatives of this compound can effectively inhibit cancer cell growth .

The mechanism of action involves several pathways:

  • Inhibition of HDACs : By inhibiting these enzymes, the compound can alter gene expression related to cell cycle regulation and apoptosis.
  • DNA Interaction : It may also interact with bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication in cancer cells .
  • Induction of Apoptosis : The compound has been linked to apoptosis through modulation of the mitogen-activated protein kinase (MAPK) pathway, affecting cyclin B1 and CDK1 levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced by modifying its structure. For example, variations in the hydroxyl and methyl groups significantly influence its binding affinity and selectivity towards target enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand its potential better, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Unique Properties
2-AminoquinolineAmino group at position 2Known for antibacterial properties
4-HydroxyquinolineHydroxyl group at position 4Exhibits neuroprotective effects
6-MethylquinolineMethyl group at position 6Used in dye synthesis
2-MethylquinolineMethyl group at position 2Displays anti-inflammatory activities

This table illustrates how variations in functional groups lead to different biological activities and applications .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • Antiproliferative Studies : In one study, derivatives were tested against various human cancer cell lines, showing promising results with significant inhibition rates .
  • Molecular Docking Studies : These studies revealed that specific modifications enhance binding affinity to target proteins, indicating potential for drug development .
  • ADMET Profiling : The pharmacokinetic properties of synthesized derivatives were evaluated, showing good absorption and minimal toxicity, which is crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-6-methyl-2-phenylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common method involves refluxing aryl amines (e.g., substituted anilines) with ethyl benzoylacetate in toluene under acidic conditions (e.g., HCl), followed by cyclization using polyphosphoric acid (PPA) . Alternative protocols include transition metal-catalyzed reactions or green chemistry approaches (e.g., ionic liquid-mediated synthesis), which may improve scalability and reduce waste .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard for determining bond lengths, angles, and crystal packing . Spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) validate functional groups, while mass spectrometry confirms molecular weight. For example, the hydroxyl group at C4 and methyl at C6 are confirmed via 1^1H NMR peaks at δ 10.2 (broad) and δ 2.4 (singlet), respectively .

Q. What in vitro models are used to assess the biological activity of this compound?

Methodological Answer: The compound’s NK3 receptor antagonist activity is evaluated using isolated tissue assays, such as rabbit iris sphincter muscle contraction inhibition . IC50_{50} values are calculated from dose-response curves. For antimicrobial studies, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are performed using broth dilution methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies (e.g., varying IC50_{50} values for NK3 antagonism) may arise from differences in assay conditions (e.g., tissue source, agonist concentration). To reconcile

Standardize assay protocols (e.g., uniform agonist concentration).

Validate purity via HPLC (>95%) to exclude impurities affecting results .

Perform molecular docking studies to compare binding affinities across species (e.g., human vs. rabbit NK3 receptors) .

Q. What strategies optimize the regioselectivity of quinoline derivatives during synthesis?

Methodological Answer: Regioselective functionalization at C6/C7 positions is achieved via:

  • Directed ortho-metalation : Use of directing groups (e.g., hydroxyl) to control electrophilic substitution .
  • Microwave-assisted synthesis : Enhances reaction speed and selectivity for methyl or halogen substituents .
  • Computational modeling : DFT calculations predict electron density distribution to guide substitution patterns .

Q. How is the structure-activity relationship (SAR) of this compound explored for drug discovery?

Methodological Answer: SAR studies involve synthesizing analogs with substitutions at C2 (phenyl), C6 (methyl), and C4 (hydroxyl). Key steps:

Analog synthesis : Replace methyl at C6 with halogens or methoxy groups .

Bioassays : Test analogs against target receptors (e.g., NK3, cannabinoid receptors) .

QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. What advanced techniques validate the compound’s role in modulating neurotransmitter systems?

Methodological Answer:

  • Electrophysiology : Patch-clamp recordings in neuronal cells assess ion channel modulation (e.g., GABAA_A receptors) .
  • Microdialysis : Measure extracellular dopamine/glutamate levels in rodent brain regions post-administration .
  • Behavioral assays : Use models like the forced swim test (depression) or rotarod (motor function) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Solvent-free reactions : Use mechanochemical grinding for cyclization .
  • Biocatalysis : Enzymatic catalysts (e.g., lipases) for ester hydrolysis steps .
  • Continuous flow reactors : Enhance energy efficiency and reduce waste compared to batch processes .

Properties

IUPAC Name

6-methyl-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-7-8-14-13(9-11)16(18)10-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRQHHJAXCNFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352648
Record name 4-Hydroxy-6-methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148-49-8
Record name 4-Hydroxy-6-methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1148-49-8
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Synthesis routes and methods

Procedure details

A mixture of p-toluidine (2.14 g, 0.02 mole), ethyl benzoylacetate (4.9 g, 0.025 mole), and polyphosphoric acid (PPA) was heated at 130° C. with stirring. After the reaction was complete, the mixture was cooled to room temperature and neutralized with 4 M NaOH. The yellow solid was filtered, washed with water, dried and recrystallized from ethanol to give compound I-8-a as white solid (2.9 g, 48.9%).
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2.14 g
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reactant
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4.9 g
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reactant
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polyphosphoric acid
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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solid
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2.9 g
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reactant
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